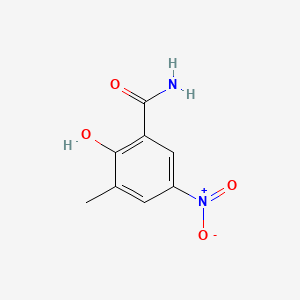

2-Hydroxy-3-methyl-5-nitrobenzamide

描述

2-Hydroxy-3-methyl-5-nitrobenzamide (C₈H₈N₂O₄) is a nitro-substituted benzamide derivative with a hydroxyl group at position 2, a methyl group at position 3, and a nitro group at position 5 on the aromatic ring. The compound’s molecular formula, SMILES (CC1=CC(=CC(=C1O)C(=O)N)N+[O-]), and InChI (InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12)) confirm its regiochemistry . Collision cross-section (CCS) predictions for its ionized forms, such as [M+H]⁺ (m/z 213.06, CCS 166.2 Ų), suggest utility in mass spectrometry-based analyses .

属性

CAS 编号 |

40912-86-5 |

|---|---|

分子式 |

C8H8N2O4 |

分子量 |

196.16 g/mol |

IUPAC 名称 |

2-hydroxy-3-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12) |

InChI 键 |

IQLMHRQMDCJEPG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1O)C(=O)N)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-5-nitrobenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-Hydroxy-3-methyl-5-nitrobenzoic acid with an amine under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions. The reaction between carboxylic acids and amines at temperatures exceeding 180°C is a common method . this method may not be suitable for all functionalized molecules due to the high temperatures involved.

化学反应分析

Types of Reactions

2-Hydroxy-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Hydroxy-3-methyl-5-aminobenzamide.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-Hydroxy-3-methyl-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the substituents introduced.

科学研究应用

2-Hydroxy-3-methyl-5-nitrobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2-Hydroxy-3-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to undergo redox reactions, which can modulate cellular oxidative stress levels. Additionally, the nitro group can participate in electron transfer reactions, influencing various biochemical pathways .

相似化合物的比较

Table 1: Structural and Functional Comparisons

Key Observations:

Methyl groups (e.g., at position 3) increase steric hindrance, which could limit access to reactive sites compared to unmethylated analogues like 2-hydroxy-5-nitrobenzamide .

Synthetic Utility: 2-Hydroxy-5-nitrobenzamide derivatives are intermediates for benzoxazepines and other heterocycles . N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of directing groups in metal-catalyzed C–H functionalization, a feature absent in nitro-substituted benzamides.

Collision Cross-Section (CCS) Data :

- This compound exhibits distinct CCS values (e.g., 166.2 Ų for [M+H]⁺), which could aid its identification in mass spectrometry compared to analogues lacking methyl or nitro groups .

生物活性

Overview

2-Hydroxy-3-methyl-5-nitrobenzamide, a compound belonging to the benzamide class, exhibits a range of biological activities that have garnered attention in pharmacological research. The structural characteristics of this compound, including the hydroxyl, methyl, and nitro groups, contribute to its unique reactivity and potential therapeutic effects.

| Property | Value |

|---|---|

| CAS Number | 40912-86-5 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | IQLMHRQMDCJEPG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form amino derivatives, which may enhance its interaction with biological systems. Additionally, the compound's redox properties allow it to modulate oxidative stress within cells, potentially influencing pathways related to inflammation and apoptosis .

Antibacterial Activity

Research has indicated that this compound possesses significant antibacterial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription, thereby disrupting bacterial growth .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has shown promising results in scavenging free radicals, which suggests a potential role in protecting cells from oxidative damage. This property may contribute to its therapeutic applications in conditions characterized by oxidative stress .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Its ability to reduce pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial potency of this compound against multiple resistant strains of bacteria. Results indicated significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .

- Antioxidant Activity : In a comparative analysis with other compounds, this compound exhibited superior DPPH radical scavenging activity, suggesting its effectiveness as an antioxidant. This was supported by assays measuring the compound's ability to reduce oxidative stress markers in cell cultures .

- Toxicological Assessment : Toxicity studies conducted on animal models revealed no adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications. Parameters such as hematological and biochemical markers were monitored, showing no significant changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。